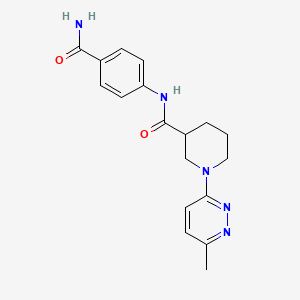

N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12-4-9-16(22-21-12)23-10-2-3-14(11-23)18(25)20-15-7-5-13(6-8-15)17(19)24/h4-9,14H,2-3,10-11H2,1H3,(H2,19,24)(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUWFHYRZRHYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced via nucleophilic substitution or coupling reactions.

Attachment of the Carbamoylphenyl Group: The final step involves the attachment of the carbamoylphenyl group through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

- Anticancer Activity : The compound’s ability to inhibit specific cancer cell lines has been noted, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Similar derivatives have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Research methodologies include:

- Binding Affinity Assays : These studies assess the compound's affinity for various receptors and enzymes.

- Cellular Assays : Evaluating the compound's effects on different cell types helps determine its therapeutic potential.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of related compounds, showing that they significantly reduced pro-inflammatory cytokine levels in vitro. This suggests that this compound may be effective in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to the observed biological effects. The exact pathways and molecular interactions would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Piperidine-3-carboxamide Derivatives

The piperidine-3-carboxamide core is a versatile pharmacophore. Below, we compare the target compound with three analogs from diverse research contexts:

ALK Inhibitor: (S)-1-(6-(4-amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

- Structural Differences :

- Replaces the 6-methylpyridazine with a pyrrolo[2,3-d]pyrimidine ring.

- Substitutes the 4-carbamoylphenyl group with a 4-(trifluoromethoxy)benzyl moiety.

- Functional Impact :

COVID-19 Mpro Inhibitor: ZINC08765174 (1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide)

- Structural Differences: Features an indole-propanoyl side chain instead of pyridazine. The aryl group is a 4-phenylbutan-2-yl substituent.

- Functional Impact :

Photoprobe Intermediate: 1-(3-Benzoylbenzoyl)-N-(4-chloro-3-methoxyphenyl)piperidine-3-carboxamide (8a)

- Structural Differences :

- Incorporates a 3-benzoylbenzoyl group and a 4-chloro-3-methoxyphenyl substituent.

- Functional Impact :

Comparative Data Table

Key Findings and Implications

Substituent-Driven Selectivity : The 6-methylpyridazine in the target compound may confer unique selectivity compared to the pyrrolopyrimidine (ALK inhibitor) or indole (Mpro inhibitor) groups. Pyridazine’s electron-deficient nature could favor interactions with polar enzymatic pockets.

Therapeutic Potential: While the target compound’s exact activity is uncharacterized, its structural neighbors highlight the piperidine-3-carboxamide scaffold’s adaptability across antiviral, anticancer, and chemical biology applications.

Biological Activity

N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound belonging to the class of piperidine carboxamides, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular architecture characterized by:

- Piperidine Ring : A six-membered ring containing nitrogen.

- Pyridazine Moiety : A six-membered ring with two adjacent nitrogen atoms.

- Carbamoylphenyl Group : A phenyl ring substituted with a carbamoyl group.

The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with various physiological responses.

In Vitro Studies

Research has demonstrated that compounds in this class exhibit significant activity against various biological targets. For instance:

- Dopamine Transporter Inhibition : Similar piperidine derivatives have been shown to selectively inhibit the human dopamine transporter (hDAT), which is crucial for regulating dopamine levels in the brain. This inhibition can lead to effects comparable to those of established psychostimulants like cocaine .

Case Studies

- Anticancer Activity : A study on related compounds indicated that derivatives targeting the epidermal growth factor receptor (EGFR) exhibited cytotoxic effects against cancer cell lines. The best-performing compounds showed IC50 values in the nanomolar range, suggesting strong potential for therapeutic applications .

- Neuropharmacological Effects : Research into similar piperidine compounds has revealed their potential neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may reduce oxidative stress and inflammation in neuronal cells, contributing to neuroprotection .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.